Mustard gas

Description

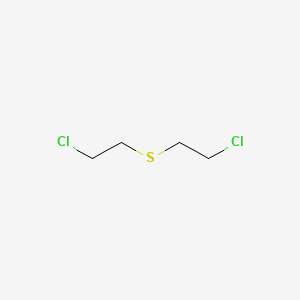

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-chloroethylsulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2S/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSKPIVNLNLAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2S | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037100 | |

| Record name | Bis-(2-chloroethyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mustard gas is a clear amber colored oily liquid with a faint odor of mustard/garlic. It is not readily combustible. Its vapors are heavier than air, are very toxic, and can be absorbed through the skin. The effects from exposure to the material include blindness which may be delayed. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. Mustard gas is also known as dichlorodiethyl sulfide., Oily yellow-brown liquid with garlic taste and mustard odor;, COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Clear amber-colored oily liquid, with a faint odor of mustard/garlic. | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethyl)sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

419 to 423 °F at 760 mmHg (EPA, 1998), 215-217 °C at 760 mm Hg, 216 °C, 419-423 °F | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

221 °F (EPA, 1998), 104 °C, 105 °C, 221 °F | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 609 mg/L at 25 °C, In water, 684 mg/L at 25 °C, In water, 920 mg/L at 22 °C, Soluble in fat solvents and other common organic solvents; high lipid solubility, For more Solubility (Complete) data for BIS(2-CHLOROETHYL)SULFIDE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.0068 (very poor) | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.274 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2741 at 20 °C/4 °C (liquid); 1.338 at 13 °C (solid), Relative density (water = 1): 1.27, 1.274 | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.5 (Air = 1), Relative vapor density (air = 1): 5.5, 5.4 | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 mmHg at 86 °F (EPA, 1998), 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9.33, 0.09 mmHg at 86 °F | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless, oily liquid when pure, Yellow prisms, Oily liquid ... forms prisms on cooling, Water clear if pure. Normally pale yellow to black | |

CAS No. |

505-60-2 | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur Mustard | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-mustard-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1'-thiobis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis-(2-chloroethyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIETHYLSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KEC9FH9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

55 to 57 °F (EPA, 1998), 13-14 °C, 13.5 °C, 55-57 °F | |

| Record name | MUSTARD GAS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL)SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MUSTARD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/382 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties and Reactivity of Bis(2-chloroethyl) Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of bis(2-chloroethyl) sulfide (B99878), commonly known as sulfur mustard. The information is intended to support researchers, scientists, and professionals involved in drug development and countermeasures related to this potent vesicant agent.

Chemical and Physical Properties

Bis(2-chloroethyl) sulfide is an organosulfur compound with the chemical formula (ClCH₂CH₂)₂S.[1] It is a potent alkylating agent and has been used as a chemical warfare agent due to its severe blistering effects on tissues.[2] The physical and chemical properties of bis(2-chloroethyl) sulfide are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄H₈Cl₂S | [3] |

| Molecular Weight | 159.08 g/mol | [4] |

| Appearance | Colorless to pale yellow or brown oily liquid | [1][3][5] |

| Odor | Mild garlic, horseradish, or mustard-like odor | [1][3] |

| Melting Point | 14.4 °C (57.9 °F) | [1] |

| Boiling Point | 217 °C (423 °F) with decomposition | [1] |

| Density | 1.27 g/mL | [1] |

| Vapor Pressure | 0.072 mmHg at 20 °C | [6] |

| Solubility in Water | 0.92 g/L at 22 °C | [6] |

| Solubility in Organic Solvents | Very soluble in common organic solvents, fats, and oils | [4] |

Chemical Reactivity and Reaction Mechanisms

The toxicity of bis(2-chloroethyl) sulfide is directly linked to its high reactivity, particularly its ability to act as a bifunctional alkylating agent.[7][8] Key reactions include hydrolysis, oxidation, and nucleophilic substitution.

Hydrolysis

In aqueous environments, bis(2-chloroethyl) sulfide undergoes hydrolysis. The rate-limiting step is the intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion, which then rapidly reacts with water.[4][9] This reaction is temperature-dependent but not significantly affected by pH.[4] The primary hydrolysis product is thiodiglycol, a significantly less toxic compound.[5][10]

Oxidation

Bis(2-chloroethyl) sulfide can be oxidized to form sulfoxide (B87167) and sulfone derivatives. Oxidation can be a method for detoxification, as the resulting sulfoxide is less toxic.[11][12] However, the sulfone can still exhibit toxicity.[13]

Nucleophilic Substitution and Alkylation

The high reactivity of the cyclic sulfonium ion intermediate makes bis(2-chloroethyl) sulfide a potent alkylating agent that readily reacts with various nucleophiles.[4] In biological systems, this includes reactions with sulfhydryl groups, phosphates, and ring nitrogens in amino acids and nucleic acids.[14] Its bifunctional nature allows it to form both mono-adducts and cross-links within and between macromolecules like DNA and proteins, leading to significant cellular damage.[7][8]

The primary mechanism of its toxicity is the alkylation of DNA, particularly at the N7 position of guanine.[15][16] This DNA damage can inhibit cell division and induce apoptosis (programmed cell death).[13][17]

Experimental Protocols

Determination of Hydrolysis Rate

This protocol is adapted from a method for determining the hydrolysis rate of chemical warfare agents.[18]

Objective: To determine the first-order rate constant and half-life of bis(2-chloroethyl) sulfide hydrolysis in an aqueous solution.

Materials:

-

Bis(2-chloroethyl) sulfide (HD)

-

Ethanol (B145695) (absolute)

-

Deionized water

-

Thermostatically controlled water bath (25 °C)

-

Micropipettes

-

25 mL test tubes with stoppers

-

Analytical method for HD quantification (e.g., GC-MS)

Procedure:

-

Prepare a stock solution of HD in absolute ethanol.

-

Add 5 mL of deionized water to a series of test tubes and place them in the thermostat at 25 °C to equilibrate.

-

Initiate the reaction by adding a specific volume of the HD stock solution to each test tube to achieve a final HD concentration of 0.5 g/L and an ethanol concentration of 4%.

-

At predetermined time intervals, quench the reaction in one test tube and immediately measure the residual concentration of HD using a suitable analytical method.

-

Collect data on the residual HD concentration at different time points.

-

Calculate the hydrolysis rate constant (k) by plotting the natural logarithm of the HD concentration versus time. The slope of the resulting linear plot will be -k.

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Analysis of DNA Adducts by LC-MS/MS

This protocol outlines a general workflow for the detection and quantification of bis(2-chloroethyl) sulfide-DNA adducts, based on established methodologies.[3][14]

Objective: To identify and quantify DNA adducts formed after exposure to bis(2-chloroethyl) sulfide.

Materials:

-

Cells or tissue exposed to bis(2-chloroethyl) sulfide

-

DNA isolation kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Reference standards for known DNA adducts (e.g., N⁷-HETEG)

Workflow:

-

DNA Isolation: Isolate genomic DNA from the exposed biological sample using a commercial DNA isolation kit according to the manufacturer's instructions.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to release the adducted nucleosides.

-

Adduct Purification: Purify the DNA adducts from the hydrolysate, for example, by solid-phase extraction.

-

LC-MS/MS Analysis:

-

Separate the adducts using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using transitions specific for the target adducts.

-

-

Data Analysis: Quantify the amount of each adduct by comparing the peak areas to those of the reference standards.

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure for assessing the cytotoxicity of bis(2-chloroethyl) sulfide in a cell culture model using a colorimetric assay such as the MTT or MTS assay.[1][10][19]

Objective: To determine the dose-dependent cytotoxicity of bis(2-chloroethyl) sulfide on a specific cell line.

Materials:

-

Human cell line (e.g., keratinocytes, lymphocytes)

-

Cell culture medium and supplements

-

Bis(2-chloroethyl) sulfide

-

96-well microplates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of bis(2-chloroethyl) sulfide in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of bis(2-chloroethyl) sulfide. Include a vehicle control (medium with the solvent used to dissolve the agent).

-

Incubate the plate for a specific period (e.g., 24 hours).

-

Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the reagent into a colored formazan (B1609692) product.

-

If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Signaling Pathways in Bis(2-chloroethyl) Sulfide Toxicity

Exposure to bis(2-chloroethyl) sulfide triggers a complex network of intracellular signaling pathways, primarily related to DNA damage response, apoptosis, and inflammation.

DNA Damage and Apoptosis Induction

DNA alkylation by bis(2-chloroethyl) sulfide activates DNA damage response pathways.[13] This can lead to cell cycle arrest to allow for DNA repair. However, extensive damage overwhelms the repair mechanisms, leading to the initiation of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.[20]

Inflammatory Response

Bis(2-chloroethyl) sulfide exposure induces a significant inflammatory response, characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells.[16][21] This is mediated by the activation of key transcription factors such as NF-κB and AP-1.[16][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. nrt.org [nrt.org]

- 7. Rapid simultaneous determination of apoptosis, necrosis, and viability in sulfur mustard exposed HaCaT cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 11. Apoptosis markers are molecular targets of sulfure mustard toxic action - Rogovskaya - Toxicological Review [bioethicsjournal.ru]

- 12. sketchviz.com [sketchviz.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating the Role of Sulfur Mustard in Triggering Molecular Inflammatory Mechanisms [immunoreg.shahed.ac.ir]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]

An In-depth Technical Guide on the Core Mechanism of Mustard Gas-Induced DNA Alkylation and Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mustard agents, including sulfur mustard and nitrogen mustards, are potent bifunctional alkylating agents that exert their cytotoxic effects primarily through extensive damage to cellular DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underlying mustard gas-induced DNA alkylation and the formation of covalent cross-links. It details the chemical reactions involved, the specific DNA adducts generated, and the cellular responses to this form of genotoxic stress. Furthermore, this guide presents quantitative data on adduct formation, detailed experimental protocols for the detection and quantification of DNA damage, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of toxicology, oncology, and drug development, aiding in the understanding of this compound toxicity and the development of effective countermeasures.

The Chemical Mechanism of DNA Alkylation by Sulfur Mustard

Sulfur mustard (bis(2-chloroethyl) sulfide) is not directly reactive but undergoes an intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion (episulfonium ion).[1][2] This electrophilic intermediate is the primary species responsible for alkylating nucleophilic sites on DNA bases. The reaction proceeds in a two-step mechanism:

-

Formation of the Episulfonium Ion: One of the 2-chloroethyl side chains of sulfur mustard cyclizes, displacing the chloride ion to form a highly strained and electrophilic three-membered episulfonium ion.[1][3] This is the rate-determining step.

-

Nucleophilic Attack by DNA: The episulfonium ion is then subject to nucleophilic attack by electron-rich centers in the DNA molecule. The most frequent target is the N7 position of guanine (B1146940), followed by the N3 position of adenine.[4][5] This results in the formation of a monofunctional adduct, where one arm of the sulfur mustard molecule is covalently attached to a DNA base. The second 2-chloroethyl side chain can then undergo a similar cyclization and react with another nucleophilic site on the same or the opposite DNA strand, or with another biomolecule.[5][6]

The reaction with water can also occur, leading to the formation of thiodiglycol, a major metabolite found in urine.[7]

Formation of DNA Adducts and Cross-links

The reaction of mustard agents with DNA results in the formation of several types of adducts, broadly classified as monofunctional adducts and bifunctional adducts (cross-links).

Monofunctional Adducts

Monofunctional adducts arise from the reaction of one chloroethyl group of the mustard molecule with a single DNA base. The most common monofunctional adducts formed by sulfur mustard are:

-

N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine (N7-HETEG): This is the most abundant DNA adduct formed by sulfur mustard.[4][8]

-

N3-[2-[(2-hydroxyethyl)thio]ethyl]adenine (N3-HETEA): Formed to a lesser extent than N7-HETEG.[4][8]

-

O6-[2-[(2-hydroxyethyl)thio]ethyl]guanine (O6-HETEG): A minor adduct, but potentially highly mutagenic.[4]

Bifunctional Adducts (Cross-links)

Bifunctional adducts, or cross-links, are formed when both chloroethyl groups of a single mustard molecule react with two different nucleophilic sites. These are considered the most cytotoxic lesions as they can completely block DNA replication and transcription.[9][10] There are two main types of DNA cross-links:

-

Intrastrand Cross-links: These occur when the mustard agent links two bases on the same DNA strand.[11][12] A common intrastrand cross-link is between two adjacent guanine residues.[13]

-

Interstrand Cross-links (ICLs): These are formed when the mustard agent connects two bases on opposite DNA strands.[9][11] A frequent ICL is bis[2-(guanin-7-yl)ethyl]sulfide, linking the N7 positions of guanines on complementary strands.[4][5]

Nitrogen mustards also form monoadducts and cross-links, with a preference for the N7 position of guanine.[14] The formation of interstrand cross-links by nitrogen mustards is a delayed process, with monoadducts forming rapidly and then converting to cross-links over several hours.[15]

Quantitative Analysis of DNA Adduct Formation

The relative abundance of different DNA adducts is a critical factor in determining the overall toxicity of mustard agents. The following tables summarize quantitative data on adduct formation.

| Adduct Type | Adduct Name | Relative Abundance (%) in vitro | Reference |

| Monofunctional | N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine (N7-HETEG) | ~61% | [16] |

| N3-[2-[(2-hydroxyethyl)thio]ethyl]adenine (N3-HETEA) | Lower than N7-HETEG | [4][8] | |

| O6-[2-[(2-hydroxyethyl)thio]ethyl]guanine (O6-HETEG) | Very low | [4] | |

| Bifunctional | bis[2-(guanin-7-yl)ethyl]sulfide (Bis-G) | Higher than previously thought | [17] |

Table 1: Relative Abundance of Sulfur Mustard-DNA Adducts

| Time Point (hours) | Ratio of Interstrand Cross-links to Monoadducts (p53 gene) | Ratio of Interstrand Cross-links to Monoadducts (N-ras gene) | Reference |

| 8 | 0.12 ± 0.02 | 0.13 ± 0.02 | [15] |

| 24 | 0.26 (in one patient) | 0.26 (in one patient) | [15] |

Table 2: Ratio of Interstrand Cross-links to Monoadducts after Nitrogen Mustard Treatment in Patients

Cellular DNA Damage Response (DDR) to this compound-Induced Alkylation

The formation of DNA adducts and cross-links by mustard agents triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[18][19] The primary goal of the DDR is to detect the DNA lesions, arrest the cell cycle to allow time for repair, and activate the appropriate DNA repair pathways.[5][20]

The key signaling kinases that initiate the DDR are ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[5][20]

-

ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of interstrand cross-links.[21][22]

-

ATR is activated by single-stranded DNA (ssDNA) regions, which can be generated at stalled replication forks caused by bulky adducts and cross-links.[23][24]

-

DNA-PKcs is a key component of the non-homologous end joining (NHEJ) pathway for DSB repair.[5]

Upon activation, these kinases phosphorylate a multitude of downstream targets, including the histone variant H2AX (to form γH2AX) and the tumor suppressor protein p53.[5][20] γH2AX serves as a beacon to recruit other DDR and repair proteins to the site of damage. Phosphorylated p53 can induce cell cycle arrest, apoptosis, or senescence, depending on the extent of the damage.[5]

Experimental Protocols

Quantification of Sulfur Mustard-DNA Adducts by UHPLC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of four major sulfur mustard-DNA adducts.[17][25]

Objective: To quantify N7-HETEG, O6-HETEG, N3-HETEA, and Bis-G in DNA samples from exposed cells or tissues.

Materials:

-

DNA sample

-

Stable isotope-labeled internal standards for each adduct

-

Formic acid

-

Acetonitrile (B52724) (ACN)

-

Ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

DNA Hydrolysis:

-

To the purified DNA sample, add a known amount of the stable isotope-labeled internal standards.

-

Hydrolyze the DNA to release the adducted bases by heating in formic acid.

-

-

Sample Preparation:

-

Neutralize the hydrolysate.

-

Purify the adducted bases using solid-phase extraction (SPE).

-

Elute the adducts and evaporate the solvent.

-

Reconstitute the sample in the mobile phase for UHPLC-MS/MS analysis.

-

-

UHPLC-MS/MS Analysis:

-

Inject the sample into the UHPLC system.

-

Separate the adducts using a suitable C18 column with a gradient of water and acetonitrile containing formic acid.

-

Detect and quantify the adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each adduct and its internal standard.

-

Detection of DNA Cross-links by the Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is a modified version of the alkaline comet assay for the detection of DNA cross-links.[18][26]

Objective: To detect the presence of DNA interstrand cross-links in individual cells.

Materials:

-

Cell suspension

-

Low melting point agarose (B213101) (LMA)

-

Comet slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Encapsulation:

-

Mix the cell suspension with molten LMA at 37°C.

-

Pipette the cell/agarose mixture onto a comet slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and cytoplasm, leaving the nucleoids.

-

-

DNA Denaturation and Electrophoresis:

-

Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage in the same buffer. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA with cross-links will migrate slower than undamaged DNA.

-

-

Neutralization and Staining:

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the amount of DNA in the tail using comet scoring software. A decrease in tail moment compared to a positive control (e.g., radiation-induced strand breaks) indicates the presence of cross-links.

-

Host Cell Reactivation (HCR) Assay for DNA Repair Capacity

The HCR assay measures the ability of cells to repair DNA damage on a transfected plasmid.[8][27][28]

Objective: To assess the functional capacity of a cell line to repair this compound-induced DNA damage.

Materials:

-

Reporter plasmid (e.g., containing a luciferase gene)

-

Control plasmid (e.g., expressing a different reporter like Renilla luciferase)

-

Cell line of interest

-

Transfection reagent

-

Mustard agent or its analog

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Plasmid Damage:

-

Treat the reporter plasmid in vitro with a known concentration of the mustard agent to induce DNA damage.

-

-

Transfection:

-

Co-transfect the host cells with the damaged reporter plasmid and the undamaged control plasmid.

-

-

Incubation:

-

Incubate the cells for a period of time (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter genes.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of both the reporter and control enzymes using a luminometer.

-

-

Data Analysis:

-

Normalize the activity of the damaged reporter to the activity of the control reporter. The level of reporter gene expression from the damaged plasmid is proportional to the DNA repair capacity of the host cells.

-

Conclusion

The genotoxicity of this compound is a direct consequence of its ability to alkylate DNA, forming both monofunctional adducts and highly cytotoxic interstrand and intrastrand cross-links. The formation of a reactive episulfonium ion is the key step in this process, with the N7 of guanine being the primary target. The cellular response to this damage is complex, involving the activation of the ATM/ATR signaling pathways, which orchestrate cell cycle arrest and the recruitment of various DNA repair mechanisms. A thorough understanding of these molecular events, supported by robust quantitative and functional assays, is essential for the development of effective therapeutic strategies to mitigate the devastating effects of this compound exposure. The protocols and data presented in this guide provide a foundational resource for researchers dedicated to this critical area of study.

References

- 1. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography/thermospray mass spectrometry of mustard and its metabolites | Semantic Scholar [semanticscholar.org]

- 3. researchhub.com [researchhub.com]

- 4. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retrospective detection of exposure to sulfur mustard: improvements on an assay for liquid chromatography-tandem mass spectrometry analysis of albumin-sulfur mustard adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicokinetics of sulfur mustard and its DNA-adducts in the hairless guinea pig [repository.tno.nl]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. scholars.nova.edu [scholars.nova.edu]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 17. Abundance of four sulfur mustard-DNA adducts ex vivo and in vivo revealed by simultaneous quantification in stable isotope dilution-ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchtweet.com [researchtweet.com]

- 19. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors | Springer Nature Experiments [experiments.springernature.com]

- 28. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation | Springer Nature Experiments [experiments.springernature.com]

Long-Term Health Consequences of Mustard Gas Exposure in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term health consequences of mustard gas (sulfur mustard) exposure in humans. It is designed to be a resource for researchers, scientists, and professionals involved in the development of therapeutics to counter the debilitating and often progressive effects of this chemical warfare agent. This document synthesizes clinical and experimental data, details key molecular mechanisms, and provides methodologies for relevant experimental protocols.

Introduction

Sulfur mustard is a potent vesicant and alkylating agent that inflicts acute damage to the skin, eyes, and respiratory tract.[1] While the acute effects are severe, the long-term consequences present a significant and ongoing medical challenge for exposed individuals, leading to chronic disease and increased mortality.[2][3] The lipophilic nature of sulfur mustard allows for rapid penetration of tissues, with approximately 20% of the agent being absorbed systemically upon skin contact.[1] This systemic absorption contributes to a wide range of chronic pathologies. The underlying mechanisms of long-term damage are complex, involving a cascade of events initiated by the agent's ability to alkylate DNA and other macromolecules.[4][5] This leads to cellular damage, induction of oxidative stress, chronic inflammation, and dysregulation of key signaling pathways, ultimately resulting in tissue remodeling, fibrosis, and an increased risk of carcinogenesis.[6][7][8]

Long-Term Clinical Manifestations

The long-term health consequences of this compound exposure are multi-systemic, with the respiratory, ocular, and dermatological systems being the most severely affected.

Respiratory Complications

The respiratory tract is the primary target for long-term morbidity and mortality following this compound inhalation.[2] Chronic respiratory diseases are the most common late complication, with symptoms often worsening over time.[3]

Table 1: Incidence and Prevalence of Long-Term Respiratory Complications Following this compound Exposure

| Complication | Incidence/Prevalence | Study Population/Time Since Exposure | Citation |

| Chronic Bronchitis | 59% | Iranian veterans, 10 years post-exposure | [9] |

| Chronic Bronchitis | 80% | WWI veterans with this compound poisoning | [10] |

| Chronic Bronchitis | High incidence | Former workers of a Japanese this compound factory | [2] |

| Chronic Obstructive Pulmonary Disease (COPD) | 84% | Iranian veterans, 25 years post-exposure | [9] |

| COPD | 35% | Severely intoxicated Iranian war veterans | [11] |

| Bronchiectasis | 9% | Iranian veterans, 10 years post-exposure | [9] |

| Bronchiectasis | 44% | Iranian veterans, 25 years post-exposure | [9] |

| Bronchiectasis | 32.5% | Severely intoxicated Iranian war veterans | [11] |

| Asthma | 11% | Iranian veterans, 10 years post-exposure | [9] |

| Asthma | 25% | Severely intoxicated Iranian war veterans | [11] |

| Pulmonary Fibrosis | 12% | Iranian veterans, 10 years post-exposure | [9] |

| Pulmonary Fibrosis | 7.5% | Severely intoxicated Iranian war veterans | [11] |

| Large Airway Narrowing | 10% | Iranian veterans, 10 years post-exposure | [9] |

| Lung Lesions (mild, moderate, or severe) | 42.5% | 34,000 Iranians exposed to this compound | [11] |

Ocular Complications

The eyes are highly sensitive to this compound, and long-term ocular complications can lead to significant visual impairment and blindness.[5][12] Delayed-onset keratitis is a hallmark of severe exposure, with symptoms appearing years after the initial insult.[12]

Table 2: Incidence and Prevalence of Long-Term Ocular Complications Following this compound Exposure

| Complication | Incidence/Prevalence | Study Population/Time Since Exposure | Citation |

| Ocular Injuries (in general) | 75-90% | Victims of this compound exposure | |

| Delayed Keratitis | <1% | WWI veterans | |

| Tearing | 94.7% - 100% | Iraqi Kurdish civilians | [13] |

| Itching | 100% | Iraqi Kurdish civilians | [13] |

| Red Eye | 100% | Iraqi Kurdish civilians | [13] |

| Blurred Vision | 84.2% - 94.7% | Iraqi Kurdish civilians | [13] |

| Vision Loss | 37.3% - 47.4% | Iraqi Kurdish civilians | [13] |

| Moderate to Severe this compound Keratitis | 12.9% | Iraqi Kurdish civilians | [13] |

| Conjunctival Injury | >90% | WWI veterans | [12] |

| Severe Corneal Involvement | ~10% | WWI veterans | [12] |

Dermatological Complications

The skin is the primary site of contact for this compound, leading to acute blistering and long-term dermatological problems.[1] Chronic pruritus (itching) is a major complaint and can significantly impact the quality of life of survivors.[14]

Table 3: Incidence and Prevalence of Long-Term Dermatological Complications Following this compound Exposure

| Complication | Incidence/Prevalence | Study Population/Time Since Exposure | Citation |

| Pruritus (Itching) | 24.7% - 94.7% | Iranian veterans | [14] |

| Burning Sensation | 9.9% - 52.1% | Iranian veterans | [14] |

| Scarring | 4.5% - 70% | Iranian veterans | [14] |

| Hyperpigmentation | 5.9% - 55% | Iranian veterans | [14] |

| Hypopigmentation | 3.2% - 40% | Iranian veterans | [14] |

| Xerosis (Dry Skin) | 2.1% - 43.7% | Iranian veterans | [14] |

| Cherry Angioma | 12.2% - 70.5% | Iranian veterans | [14] |

| Pigmentary Disorders | 41% | Iranian soldiers, 2 years post-exposure | [1] |

| Early Onset Erythema | 76% | 535 patients exposed during Iran-Iraq war | [4] |

| Early Onset Bulla | 55% | 535 patients exposed during Iran-Iraq war | [4] |

| Late Onset Pigmentation | 20.4% | 535 patients exposed during Iran-Iraq war | [4] |

Carcinogenesis

This compound is a recognized human carcinogen.[15] Chronic exposure has been linked to an increased risk of various cancers, particularly of the respiratory tract.[16][17] Studies of workers in this compound production facilities have shown a clear association between the duration of exposure and the risk of developing respiratory cancer.[15] Even a single, high-dose exposure may increase the risk of lung cancer development.[18]

Table 4: Carcinogenic Effects of this compound Exposure

| Cancer Type | Association | Study Population | Citation |

| Lung Cancer | Increased risk | Military and occupational exposure | [15] |

| Laryngeal Cancer | Excess cases | This compound manufacturing workers | [17] |

| Pharyngeal Cancer | Significant excess | This compound manufacturing workers | [15] |

| Upper-Respiratory-Tract Cancer | Significant excess | This compound manufacturing workers | [15] |

| Respiratory Tract Cancer | High incidence | Former workers of a Japanese this compound factory | [2] |

| Age of Lung Cancer Onset | Decreased | Former workers of a Japanese this compound factory | [19] |

Cellular and Molecular Mechanisms of Long-Term Injury

The persistent and progressive nature of this compound-induced pathologies is driven by a complex interplay of cellular and molecular events that are initiated at the time of exposure but continue to evolve over years.

DNA Damage

As a potent alkylating agent, sulfur mustard readily reacts with DNA, forming adducts that can lead to mutations, chromosomal aberrations, and cell death if not properly repaired.[20] The predominant mutation observed is a G to A transition, which is consistent with the DNA lesions caused by sulfur mustard.[18] This genotoxic activity is a key driver of the carcinogenic effects of this compound.

Oxidative Stress

This compound exposure leads to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the cell's antioxidant defenses and causing oxidative stress.[8][21] This results in damage to lipids, proteins, and DNA, contributing to chronic inflammation and cell death.

Chronic Inflammation and Dysregulated Signaling

The initial injury caused by this compound triggers an acute inflammatory response. However, in many individuals, this transitions into a chronic, low-grade inflammation that drives tissue remodeling and fibrosis.[22] Several key signaling pathways are persistently dysregulated, contributing to this chronic state.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. This compound exposure leads to its activation, promoting the expression of pro-inflammatory cytokines and contributing to the chronic inflammatory state.[3]

-

TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key mediator of fibrosis.[23] Its signaling pathway, involving Smad proteins, is activated in response to this compound-induced injury, leading to the excessive deposition of extracellular matrix and tissue scarring.[24]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival, proliferation, and metabolism. Its dysregulation following this compound exposure can contribute to abnormal cellular responses and tissue remodeling.

-

MAPK Pathway: The Mitogen-activated protein kinase (MAPK) signaling cascade is involved in cellular responses to stress. Its activation by this compound can lead to the induction of inflammatory and fibrotic genes.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound exposure.

Animal Models of this compound Exposure

-

Objective: To replicate the pathological features of this compound-induced injury in a controlled laboratory setting for mechanistic studies and therapeutic evaluation.

-

Animal Species: Rats (Sprague-Dawley, Fischer 344), guinea pigs, rabbits, and swine are commonly used.[25]

-

Exposure Methods:

-

Inhalation Exposure: Animals are exposed to vaporized sulfur mustard in specialized inhalation chambers.[22] This can be done via whole-body exposure or, more precisely, through nose-only or intratracheal intubation to target the respiratory system directly.[26]

-

Dermal Exposure: A specific dose of liquid sulfur mustard is applied to a shaved area of the animal's skin.

-

Ocular Exposure: A precise amount of sulfur mustard vapor or liquid is delivered to the eye.

-

-

Endpoint Analysis:

-

Respiratory: Bronchoalveolar lavage (BAL) for inflammatory cell counts and cytokine analysis, lung function tests (e.g., spirometry), and histopathological examination of lung tissue for inflammation, fibrosis, and epithelial damage.

-

Ocular: Slit-lamp examination, corneal imaging, and histopathology of ocular tissues.

-

Dermatological: Macroscopic evaluation of skin lesions (erythema, blistering), and histopathology of skin biopsies.

-

Systemic: Blood analysis for hematological and biochemical parameters.

-

In Vitro Cell Culture Models

-

Objective: To investigate the direct cellular and molecular effects of this compound on specific cell types.

-

Cell Types:

-

Keratinocytes: To model skin injury.

-

Bronchial Epithelial Cells: To model respiratory injury.

-

Corneal Fibroblasts/Epithelial Cells: To model ocular injury.

-

Peripheral Blood Mononuclear Cells (PBMCs)/Lymphocytes: To study immunological responses.

-

-

Experimental Procedure:

-

Cell Culture: Culture the desired cell type to a suitable confluency in appropriate media.

-

Exposure: Expose the cells to a range of concentrations of sulfur mustard or its analogs (e.g., 2-chloroethyl ethyl sulfide, CEES) for a defined period in a controlled environment (e.g., a chemical fume hood).

-

Post-Exposure Incubation: Remove the this compound-containing medium, wash the cells, and incubate for various time points.

-

Analysis: Harvest cells for analysis of cytotoxicity (e.g., MTT assay), apoptosis (e.g., TUNEL assay), DNA damage, gene expression (e.g., qPCR), and protein expression/pathway activation (e.g., Western blotting).

-

Analysis of DNA Adducts

-

Objective: To quantify the extent of DNA damage caused by this compound.

-

Methodology:

-

Sample Collection: Collect tissue or blood samples from exposed animals or cell cultures.

-

DNA Isolation: Isolate genomic DNA from the samples.

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases.

-

Detection and Quantification:

-

Immunochemical Methods (ELISA): Use antibodies specific for this compound-DNA adducts (e.g., N7-guanine adducts) to quantify the level of damage.[27]

-

Mass Spectrometry (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry for highly sensitive and specific detection and quantification of DNA adducts.

-

-

Assessment of Oxidative Stress

-

Objective: To measure the levels of oxidative stress markers in response to this compound exposure.

-

Methodology:

-

Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes (e.g., DCFDA) in cell cultures to detect intracellular ROS production.

-

Lipid Peroxidation Assays: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation, in tissue homogenates or cell lysates.

-

Antioxidant Enzyme Activity Assays: Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).

-

Glutathione (GSH) Measurement: Quantify the levels of reduced and oxidized glutathione (GSH/GSSG ratio) as an indicator of cellular redox status.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To determine the activation state of key proteins in signaling pathways implicated in this compound pathology.

-

General Protocol:

-

Protein Extraction: Prepare whole-cell lysates or nuclear/cytoplasmic fractions from treated cells or tissues using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation, phospho-Smad3 for TGF-β activation, phospho-AKT for PI3K/AKT activation, or phospho-p38 for MAPK activation).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and/or the total protein level of the target.

-

-

Specific Protocols:

-

NF-κB Activation: Assess the phosphorylation of p65 and IκBα, and the translocation of p65 from the cytoplasm to the nucleus by comparing protein levels in cytoplasmic and nuclear fractions.[7][28][29]

-

TGF-β Signaling: Measure the phosphorylation of Smad2 and Smad3.

-

PI3K/AKT Signaling: Detect the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).[6][30][31]

-

MAPK Signaling: Analyze the phosphorylation of key MAPKs such as ERK1/2, JNK, and p38.[32][33]

-

Conclusion and Future Directions

Long-term exposure to this compound results in a complex and debilitating array of chronic health problems, primarily affecting the respiratory, ocular, and cutaneous systems, and increasing the risk of cancer. The underlying pathology is driven by a vicious cycle of DNA damage, oxidative stress, and chronic inflammation, mediated by the dysregulation of key signaling pathways. A deeper understanding of these molecular mechanisms is crucial for the development of effective therapies.

Future research should focus on:

-

Identifying novel therapeutic targets within the identified signaling pathways.

-